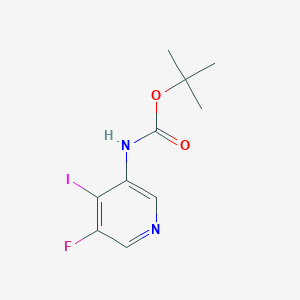![molecular formula C24H26N4O4S B2511206 N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921865-19-2](/img/structure/B2511206.png)
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds
Research has led to the synthesis of novel compounds derived from this chemical structure. These compounds have been explored for their potential as anti-inflammatory and analgesic agents, showcasing significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, along with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Additionally, novel analogs have been synthesized for their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential applications in addressing bacterial infections (Palkar et al., 2017).
Antimicrobial and Antitubercular Activity
Some derivatives of this chemical scaffold have been synthesized and screened for their antimicrobial and antitubercular activities. They exhibit potent activity against various microorganisms and tuberculosis, showcasing their potential as therapeutic agents against infectious diseases (Samadhiya et al., 2013).
Photophysical and Thermal Properties
Fluorescent Properties
The compound and its derivatives have been investigated for their photophysical properties, particularly their fluorescence. These studies are crucial for developing new materials for sensing, imaging, and photonic applications. The exploration of their excited-state intramolecular proton transfer (ESIPT) inspired derivatives has provided insights into their dual emission characteristics and solvent polarity effects (Padalkar et al., 2011).
Anticancer Activity
Derivatives have been evaluated for their cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. The synthesis and characterization of such derivatives have led to the identification of compounds with moderate to excellent potency against various cancer cell lines, highlighting their role as promising agents for further pharmacological evaluation (Zhang et al., 2017).
Future Directions
Future research could focus on exploring the biological activity of the compound and its derivatives. For instance, their potential as anti-inflammatory or anti-tubercular agents could be investigated . Further studies could also explore the compound’s mechanism of action and its physical and chemical properties.
Mechanism of Action
Target of action
The compound contains a benzothiazole moiety, which is often found in anti-tubercular compounds . Therefore, it’s possible that this compound could target Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Mode of action
The compound also contains an amide group, which is commonly found in anti-inflammatory drugs . These drugs typically work by inhibiting the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins .
Biochemical pathways
If the compound does indeed target COX enzymes, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This could result in reduced inflammation .
Result of action
If the compound acts as an anti-inflammatory agent, it could reduce inflammation at the cellular level by decreasing the production of prostaglandins .
Properties
IUPAC Name |
N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-4-28(5-2)18-7-8-19(15(3)10-18)26-22(29)12-17-13-33-24(25-17)27-23(30)16-6-9-20-21(11-16)32-14-31-20/h6-11,13H,4-5,12,14H2,1-3H3,(H,26,29)(H,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFFYVVJQILIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)
![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)
![(4-(tert-butyl)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511125.png)
![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)


![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)

